
Ethyl 2-bromo-2-(oxetan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C7H11BrO3 . It is an ethyl ester of bromoacetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H11BrO3 . For a detailed 3D structure, please refer to a trusted chemical database or software.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 223.06 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Toxicokinetics of Related Ethers
Studies on ethers closely related to Ethyl 2-bromo-2-(oxetan-3-yl)acetate, such as Ethyl tert-butyl ether (ETBE), reveal insights into the toxicokinetics of these compounds. For instance, research on the controlled exposure of male volunteers to ETBE vapor demonstrates the substance's uptake, metabolism, and excretion patterns. This study highlights the lower respiratory uptake of ETBE compared to other ethers and provides a detailed analysis of its metabolic pathways, suggesting potential similarities in the behavior of this compound in biological systems (Nihlen, Löf, & Johanson, 1998).
Biomarkers of Alcohol Consumption
The use of Ethyl glucuronide (EtG), a metabolite of ethanol, as a biomarker for alcohol consumption in scientific studies, offers parallels to the applications of this compound in research. Investigations into EtG in various biological matrices provide a framework for understanding how related acetate compounds might be utilized in monitoring and research contexts. For example, a study comparing EtG levels in pregnant women's urine with alcohol screening questionnaires highlights the compound's utility in assessing alcohol intake and its potential implications for fetal health (Ferraguti et al., 2017).
Hematological Effects of Solvents
Research on the hematological effects of exposure to solvents, such as 2-Ethoxy ethyl acetate (2-EEA), sheds light on the potential impacts of similar chemical exposures, including those related to this compound. A study examining workers exposed to 2-EEA found significant hematological changes, suggesting the importance of monitoring and understanding the biological effects of such chemical exposures (Loh et al., 2003).
Reproductive and Hematopoietic Hazards
The reproductive and hematopoietic hazards associated with exposure to solvents containing brominated compounds, such as 2-bromopropane, offer insights into the potential risks and applications of related compounds in scientific research. Studies detailing these hazards highlight the critical need for careful handling and understanding of the toxicological profiles of such chemicals, which may extend to compounds like this compound (Kim et al., 1996).
Safety and Hazards
Ethyl 2-bromo-2-(oxetan-3-yl)acetate is classified as a hazardous substance . It is harmful if swallowed, causes skin irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMJQQIHJFTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)
![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)
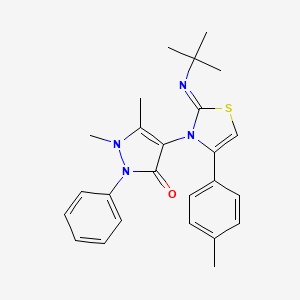
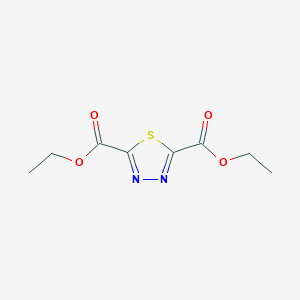
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
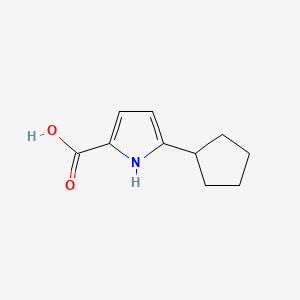
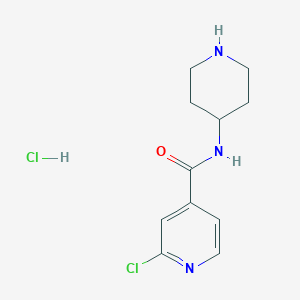
![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)
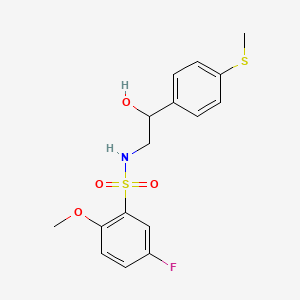
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2759624.png)
![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)
